Fluorosulfonyl isocyanate

Übersicht

Beschreibung

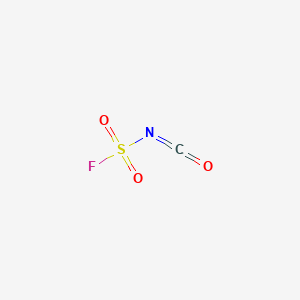

Fluorosulfonyl isocyanate is a chemical compound with the molecular formula CFNO3S . It contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone . The molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Synthesis Analysis

Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .Molecular Structure Analysis

The molecular structure of Fluorosulfonyl isocyanate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 6 bonds, including 6 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, and 1 sulfone .Chemical Reactions Analysis

Fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Wissenschaftliche Forschungsanwendungen

Battery Technology and Electrolyte Development

Improving Lithium-Ion Battery Interfaces

Fluorosulfonyl isocyanate is utilized as an electrolyte additive for graphite anodes in lithium-ion batteries to enhance the interface between the graphite anode and the electrolyte. This modification leads to improved rate performance at various temperatures, making it pivotal for fast charging and low-temperature operation of lithium-ion batteries Improving the graphite/electrolyte interface in lithium-ion battery for fast charging and low temperature operation: Fluorosulfonyl isocyanate as electrolyte additive.

Liquid Fluorosulfonyl Lithium Salts

The synthesis of liquid electrolytes based on the fluorosulfonyl group for lithium-ion batteries showcases another application. These electrolytes demonstrate potential for use in batteries due to their ionic conductivity and thermal stability Liquid type of fluorosulfonyl lithium salts containing siloxane for Li-ion electrolyte.

Electronic Properties

Photoelectron Spectroscopy and Synchrotron Photoionization Study

The electronic properties of Fluorosulfonyl isocyanate were investigated using photoelectron spectroscopy and synchrotron-based techniques, revealing insights into its ionization potential and fragmentation mechanisms. This research contributes to the understanding of Fluorosulfonyl isocyanate's electronic structure and its potential applications in various fields Electronic properties of fluorosulfonyl isocyanate, FSO2NCO: a photoelectron spectroscopy and synchrotron photoionization study.

Self-Healing Polymers

Microencapsulation for Self-Healing Polymers

The application of Fluorosulfonyl isocyanate in the microencapsulation of isocyanates for use in self-healing polymers has been explored. These microcapsules can autonomously repair damages in polymers, highlighting a significant advancement in material science Microencapsulation of isocyanates for self-healing polymers.

Polymer Electrolyte Membrane Fuel Cells (PEMFC)

Fluorosulfonyl Imide Isatin Biphenylene Block Copolymer

The development of fluorosulfonyl imide-containing precursors derived from Fluorosulfonyl isocyanate for PEMFC showcases its role in enhancing the performance of fuel cells. These copolymers demonstrate improved proton conductivity and dimensional stability, essential for the efficiency of PEMFCs Synthesis and characterization of fluorosulfonyl imide isatin biphenylene block copolymer for PEMFC.

Safety and Hazards

Isocyanates, including Fluorosulfonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . There is evidence that both respiratory and dermal exposures can lead to sensitization .

Zukünftige Richtungen

Fluorosulfonyl isocyanate has been used to improve the low-temperature performance of lithium-ion batteries . The SEI components were quantified by XPS . This suggests that Fluorosulfonyl isocyanate and similar compounds could have promising applications in the development of high-performance batteries .

Wirkmechanismus

Target of Action

Fluorosulfonyl isocyanate is primarily used in the synthesis of various compounds, including polymers, herbicides, and fungicides . It is also used in the synthesis of sulfonyl fluorides , which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Mode of Action

Fluorosulfonyl isocyanate interacts with its targets through a process known as fluorosulfonylation . This process involves the generation of fluorosulfonyl radicals from different precursors, which then participate in the synthesis of diverse functionalized sulfonyl fluorides . The fluorosulfonyl radical is highly active but has been ignored for a long time due to its instability and difficulty of generation .

Biochemical Pathways

The biochemical pathways affected by fluorosulfonyl isocyanate are primarily related to the synthesis of sulfonyl fluorides . These compounds have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The process of fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Result of Action

The primary result of fluorosulfonyl isocyanate’s action is the production of sulfonyl fluorides . These compounds are used in a variety of applications, including the synthesis of biologically active molecules and synthetic intermediates . The use of fluorosulfonyl isocyanate in these processes can lead to the creation of compounds with a wide range of molecular and cellular effects.

Action Environment

The action of fluorosulfonyl isocyanate can be influenced by various environmental factors. For instance, unlike liquid chlorosulfonyl isocyanate and fluorosulfonyl isocyanate, which are corrosive and moisture-sensitive, hexafluoroisopropyl N-fluorosulfonyl carbamate (a derivative of fluorosulfonyl isocyanate) is a white solid and displays satisfactory bench-stability and unique reactivity . This suggests that the stability and reactivity of fluorosulfonyl isocyanate and its derivatives can be influenced by factors such as temperature and humidity .

Eigenschaften

IUPAC Name |

N-(oxomethylidene)sulfamoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CFNO3S/c2-7(5,6)3-1-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIMPDXRFCFBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NS(=O)(=O)F)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1495-51-8 | |

| Record name | Fluorosulfonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001495518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUOROSULFONYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3V3DN3T4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the general reactivity of Fluorosulfonyl isocyanate?

A1: Fluorosulfonyl isocyanate (FSO2NCO) is a highly reactive compound that readily undergoes addition reactions with various nucleophiles. [, , ] It can react with:

- N,N-Dialkylsulfamides: Forming N-fluorosulfonyl-N′-(dialkylsulfamoyl)ureas, which can further decompose into sulfamoyl fluorides upon heating. [, ]

- Tertiary Amines and Phosphines: Yielding 1:1 adducts. []

- Aldehydes: Reacting at low temperatures in a 1:2 molar ratio to form dioxazinone derivatives. []

- Ketones: Demonstrating diverse reactivity depending on the ketone's structure, including α-substitution to form N-(halogen sulfonyl)-β-keto carboxylic acid amides and cycloaddition reactions with α,β-unsaturated ketones to produce oxazinones. []

- Tetrasulfur tetranitride (S4N4): Forming monoaddition compounds via a 1,4-cycloaddition mechanism. []

Q2: What is known about the structure of Fluorosulfonyl isocyanate?

A2: Molecular Formula: FSO2NCO* Molecular Weight:* 127.07 g/mol

Q3: Are there any applications of Fluorosulfonyl isocyanate in material science?

A3: Yes, research suggests that Fluorosulfonyl isocyanate can be used to modify polymers for applications like proton exchange membrane fuel cells (PEMFCs). For example, it has been employed in the synthesis of sulfonylimided poly(phenylene) membranes. These membranes were created through a multistep process involving the polymerization of N-methyl isatin and biphenyl via superacid-catalyzed polyhydroxy alkylation, followed by reaction with Fluorosulfonyl isocyanate. []

Q4: How has computational chemistry been used to study Fluorosulfonyl isocyanate?

A4: Computational methods like Outer Valence Green Function (OVGF) and Partial Third Order (P3) calculations have been employed to predict and interpret the photoelectron spectrum of Fluorosulfonyl isocyanate, providing insights into its electronic structure. []

Q5: What safety considerations should be taken into account when working with Fluorosulfonyl isocyanate?

A5: Fluorosulfonyl isocyanate is a highly reactive compound, and appropriate safety precautions should be taken when handling it. It is corrosive and moisture-sensitive. Compared to liquid chlorosulfonyl isocyanate (CSI) and Fluorosulfonyl isocyanate, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC), a potential alternative, exhibits greater stability and ease of handling, making it a potentially safer option for laboratory use. [] Always consult the relevant safety data sheets and handle this compound in a well-ventilated area using appropriate personal protective equipment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-2-(2-Tert-butyl-1,3-thiazol-5-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2967196.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2967197.png)

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)

![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2967216.png)